Methods of Application: It is synthesized through esterification of decanoic acid in the presence of two distinct glycerol derivatives, glycidol, and glycerol carbonate The process is based on microwave heating source with electrical power in the range of 200–400 W
Results or Outcomes: The synthesis process results in the production of 2,3-Dihydroxypropyl decanoate
Application: “2,3-Dihydroxypropyl decanoate” is used in the field of biochemistry, specifically in inflammation and immunology research.
Application: “2,3-Dihydroxypropyl decanoate” is used in lipid research, specifically in the study of monoacylglycerols.
Application: “2,3-Dihydroxypropyl decanoate” is synthesized through a solvent-free microwave-assisted synthesis process.
Methods of Application: The synthesis is carried out by esterification of decanoic acid in the presence of two distinct glycerol derivatives, glycidol, and glycerol carbonate.
Results or Outcomes: The synthesis process results in the production of 2,3-Dihydroxypropyl decanoate.
2,3-Dihydroxypropyl decanoate, with the chemical formula C₁₃H₂₆O₄ and CAS number 2277-23-8, is an ester derived from decanoic acid and glycerol. This compound features a glycerol backbone with two hydroxyl groups at the 2 and 3 positions, making it a dihydroxy derivative. It is also known as 1-Decanoyl-rac-glycerol and can be isolated from natural sources such as the root of Angelica dahurica . The molecular weight of 2,3-dihydroxypropyl decanoate is approximately 246.34 g/mol.
These reactions are significant in organic synthesis and industrial applications .
Research indicates that 2,3-dihydroxypropyl decanoate exhibits biological activities that may include antimicrobial properties. Its natural occurrence suggests potential roles in traditional medicine, particularly due to its extraction from Angelica dahurica, known for its therapeutic benefits. Further studies are needed to fully elucidate its pharmacological effects and mechanisms of action .
The synthesis of 2,3-dihydroxypropyl decanoate can be achieved through several methods:
2,3-Dihydroxypropyl decanoate has various applications:
Interaction studies involving 2,3-dihydroxypropyl decanoate focus on its compatibility with other compounds in formulations. It has been noted that this compound does not inhibit major cytochrome P450 enzymes, indicating a low potential for drug-drug interactions when used in pharmaceutical applications . Further research into its interactions with biological membranes could provide insights into its absorption and distribution profiles.
Several compounds share structural similarities with 2,3-dihydroxypropyl decanoate. Here is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Similarity Index |
---|---|---|
1-Decanoyl-rac-glycerol | C₁₃H₂₆O₄ | 1.00 |
Propane-1,2,3-triyl tristearate | C₅₁H₁₀₁O₄ | 0.96 |
(R)-Oxiran-2-ylmethyl butyrate | C₉H₁₈O₄ | 0.93 |
2,3-Dihydroxypropyl dodecanoate | C₁₅H₃₀O₄ | 0.86 |
The uniqueness of 2,3-dihydroxypropyl decanoate lies in its specific dihydroxy structure and the presence of a medium-chain fatty acid (decanoic acid), which distinguishes it from other similar compounds that may have different fatty acid chains or functional groups .